4-(Oxolan-2-yl)butan-2-amine
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Overview
Description
It is a liquid at room temperature and has a molecular weight of 143.23 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butan-2-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)butan-2-amine typically involves the reaction of oxolane derivatives with butan-2-amine under controlled conditions. One common method is the reductive amination of 4-oxobutan-2-amine with oxolane in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and high-pressure reactors can facilitate the large-scale synthesis of this compound. Additionally, purification techniques such as distillation and crystallization are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides), often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted amines and halogenated products.
Scientific Research Applications
4-(Oxolan-2-yl)butan-2-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-(Oxolan-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to receptor sites and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-2-amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
4-(Oxolan-2-yl)butan-1-amine: Similar structure but with the amine group at the first carbon position.
4-(Oxolan-2-yl)butan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
4-(Oxolan-2-yl)butan-2-amine is unique due to its specific combination of an oxolane ring and a butan-2-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of specialized compounds and the study of biochemical interactions .
Properties
IUPAC Name |
4-(oxolan-2-yl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)4-5-8-3-2-6-10-8/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKXPGCAFBANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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